3-Ethylhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylhexan-1-ol is an organic compound with the molecular formula C8H18O. It is a type of alcohol, specifically a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of an ethylhexane chain. This compound is also known by other names such as 3-ethyl-1-hexanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethylhexan-1-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 3-ethylhex-1-yne. This process includes the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of 3-ethylhexanal. This process involves the reduction of the aldehyde group to an alcohol group using hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions
3-Ethylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ethylhexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form 3-ethylhexane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 3-Ethylhexanoic acid
Reduction: 3-Ethylhexane
Substitution: 3-Ethylhexyl chloride
Scientific Research Applications
3-Ethylhexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It is used in the study of metabolic pathways involving alcohols.
Medicine: It is investigated for its potential use in drug formulations and as a precursor for pharmaceuticals.
Industry: It is used in the production of plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 3-Ethylhexan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biological membranes and proteins. It can also undergo metabolic transformations in the liver, where it is oxidized to its corresponding aldehyde and acid .
Comparison with Similar Compounds
3-Ethylhexan-1-ol can be compared with other similar compounds such as:
1-Hexanol: A primary alcohol with a similar structure but without the ethyl group.
2-Ethylhexanol: An isomer with the ethyl group attached to the second carbon instead of the first.
3-Ethylhexan-3-ol: An isomer with the hydroxyl group attached to the third carbon.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties. Its primary alcohol nature makes it more reactive in oxidation reactions compared to secondary or tertiary alcohols .
Properties
IUPAC Name |
3-ethylhexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-8(4-2)6-7-9/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWJDXKGQVEZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961425 |
Source
|
Record name | 3-Ethylhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41065-95-6 |
Source
|
Record name | Hexan-1-ol, 3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041065956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethylhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.